

Characterization of the Cyclodepsipeptide Scopularide B: An Application Note

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Compound of Interest

Compound Name: Scopularide B

Cat. No.: B15342623

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This document provides a detailed overview of the analytical techniques and data interpretation used for the structural characterization of **Scopularide B**, a cyclodepsipeptide with potential as an anticancer agent. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Scopularide B is a cyclic depsipeptide isolated from the marine sponge-derived fungus *Scopulariopsis brevicaulis*.^{[1][2]} Like its analogue, Scopularide A, it has demonstrated significant antiproliferative activity against various cancer cell lines, including pancreatic and colon tumor cells.^{[1][2]} The precise structural elucidation of these complex natural products is critical for understanding their structure-activity relationships and for guiding further synthetic and medicinal chemistry efforts. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of **Scopularide B**.

Spectroscopic and Spectrometric Data

The structural elucidation of **Scopularide B** was accomplished through a combination of one- and two-dimensional NMR experiments and high-resolution mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) established the molecular formula of **Scopularide B** as $C_{34}H_{53}N_5O_7$. Electrospray ionization (ESI) mass spectrometry typically reveals a prominent pseudomolecular ion $[M+H]^+$. Tandem mass spectrometry (MS/MS) experiments are crucial for sequencing the amino acid and fatty acid residues within the cyclic structure. While the exact fragmentation data for **Scopularide B** is not as widely published as for its analogue Scopularide A, a proposed fragmentation pattern can be inferred due to their structural similarity. The fragmentation of the $[M+H]^+$ ion of Scopularide A involves the neutral losses of the amino acid residues, and a similar pattern is expected for **Scopularide B**.

Table 1: Mass Spectrometry Data for **Scopularide B**

Parameter	Value
Molecular Formula	$C_{34}H_{53}N_5O_7$
Monoisotopic Mass	643.3945 g/mol
Ionization Mode	ESI-MS (Positive)
Observed $[M+H]^+$	m/z 644.4023
Proposed Major Fragment Ions ($[M+H]^+$)	Sequential neutral losses of Phenylalanine (Phe), Alanine (Ala), Leucine (Leu), Valine (Val), and Glycine (Gly) residues.

NMR Spectroscopy Data

The 1H and ^{13}C NMR spectra of **Scopularide B** were recorded in deuterated methanol (CD_3OD) and are essential for the complete structural assignment. The chemical shifts are indicative of the specific amino acid residues and the 3-hydroxy-4-methyloctanoic acid moiety. The complete assignment is typically achieved through a combination of 1D NMR (1H and ^{13}C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The definitive 1H and ^{13}C NMR data for **Scopularide B** can be found in the supporting information of the original publication by Yu et al. in the Journal of Natural Products.

Table 2: ^1H NMR Data for **Scopularide B** (600 MHz, CD_3OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
Phe			
NH	8.05	d	9.4
α -H	4.75	dd	9.4, 5.9
β -H	3.20, 2.95	m	
Ph	7.25	m	
Ala			
NH	8.30	d	7.3
α -H	4.40	q	7.3
β -CH ₃	1.35	d	7.3
d-Leu			
NH	7.90	d	8.5
α -H	4.25	m	
β -H	1.65	m	
γ -H	1.60	m	
δ -CH ₃	0.95, 0.90	d, d	6.5, 6.5
Val			
NH	7.50	d	8.8
α -H	4.10	d	8.8
β -H	2.10	m	
γ -CH ₃	1.00, 0.95	d, d	6.8, 6.8
Gly			
NH	8.50	t	5.5
α -H	4.20, 3.60	dd, dd	16.5, 5.5

3-hydroxy-4-methyloctanoyl			
2-H	2.60, 2.45	dd, dd	15.0, 8.0, 15.0, 4.5
3-H	3.95	m	
4-H	1.60	m	
CH ₃ (at C4)	0.85	d	6.8
5-8 (CH ₂) _n , CH ₃	1.2-1.4, 0.90	m, t	

Table 3: ¹³C NMR Data for **Scopularide B** (150 MHz, CD₃OD)

Position	δC (ppm)
Phe	
C=O	172.5
α -C	56.0
β -C	38.0
Ph-C	138.0, 130.0, 129.5, 127.5
Ala	
C=O	174.0
α -C	51.0
β -C	17.0
d-Leu	
C=O	173.5
α -C	53.0
β -C	41.5
γ -C	25.5
δ -C	23.0, 22.0
Val	
C=O	173.0
α -C	60.0
β -C	31.0
γ -C	19.5, 19.0
Gly	
C=O	171.0
α -C	43.0

3-hydroxy-4-methyloctanoyl	
C=O	175.0
C-2	42.0
C-3	72.0
C-4	39.0
CH ₃ (at C4)	14.0
C-5 to C-8, CH ₃	32.0, 29.5, 23.0, 14.5

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation of **Scopularide B**.

Materials:

- **Scopularide B**, pure sample (~5 mg)
- Deuterated methanol (CD₃OD, 99.8%)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

Procedure:

- Sample Preparation: Dissolve approximately 5 mg of purified **Scopularide B** in 0.6 mL of CD₃OD. Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- Tune and match the probe for ^1H and ^{13}C frequencies.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and 16-32 scans.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and 1024-4096 scans.
 - 2D COSY: Acquire a two-dimensional homonuclear correlation spectrum to identify proton-proton spin systems.
 - 2D HSQC: Acquire a two-dimensional heteronuclear single quantum coherence spectrum to correlate directly bonded protons and carbons.
 - 2D HMBC: Acquire a two-dimensional heteronuclear multiple bond correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (CD_3OD at 3.31 ppm) and the ^{13}C spectrum to the solvent peak (CD_3OD at 49.0 ppm).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Scopularide B** for sequence confirmation.

Materials:

- **Scopularide B**, pure sample (~1 mg)

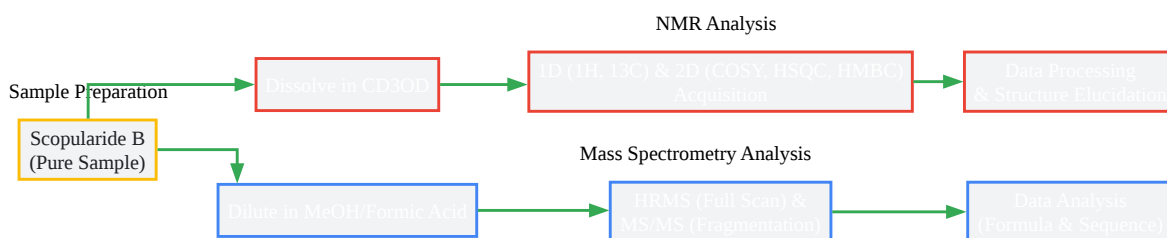
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure:

- Sample Preparation: Prepare a stock solution of **Scopularide B** in methanol at a concentration of 1 mg/mL. For analysis, dilute the stock solution to 1-10 µg/mL with methanol containing 0.1% formic acid.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
 - Set the ESI source parameters. Typical settings for positive ion mode include: capillary voltage of 3.5-4.5 kV, nebulizer gas pressure of 1-2 bar, drying gas flow of 8-10 L/min, and a drying gas temperature of 180-220 °C.
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-1000 to determine the accurate mass of the [M+H]⁺ ion.
 - Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 644.4) for collision-induced dissociation (CID). Acquire the product ion spectrum by applying a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
- Data Analysis: Analyze the full scan data to confirm the elemental composition based on the accurate mass measurement. Interpret the MS/MS spectrum to identify the fragment ions corresponding to the neutral losses of the constituent amino and fatty acid residues, thereby confirming the sequence.

Visualizations

Experimental Workflow

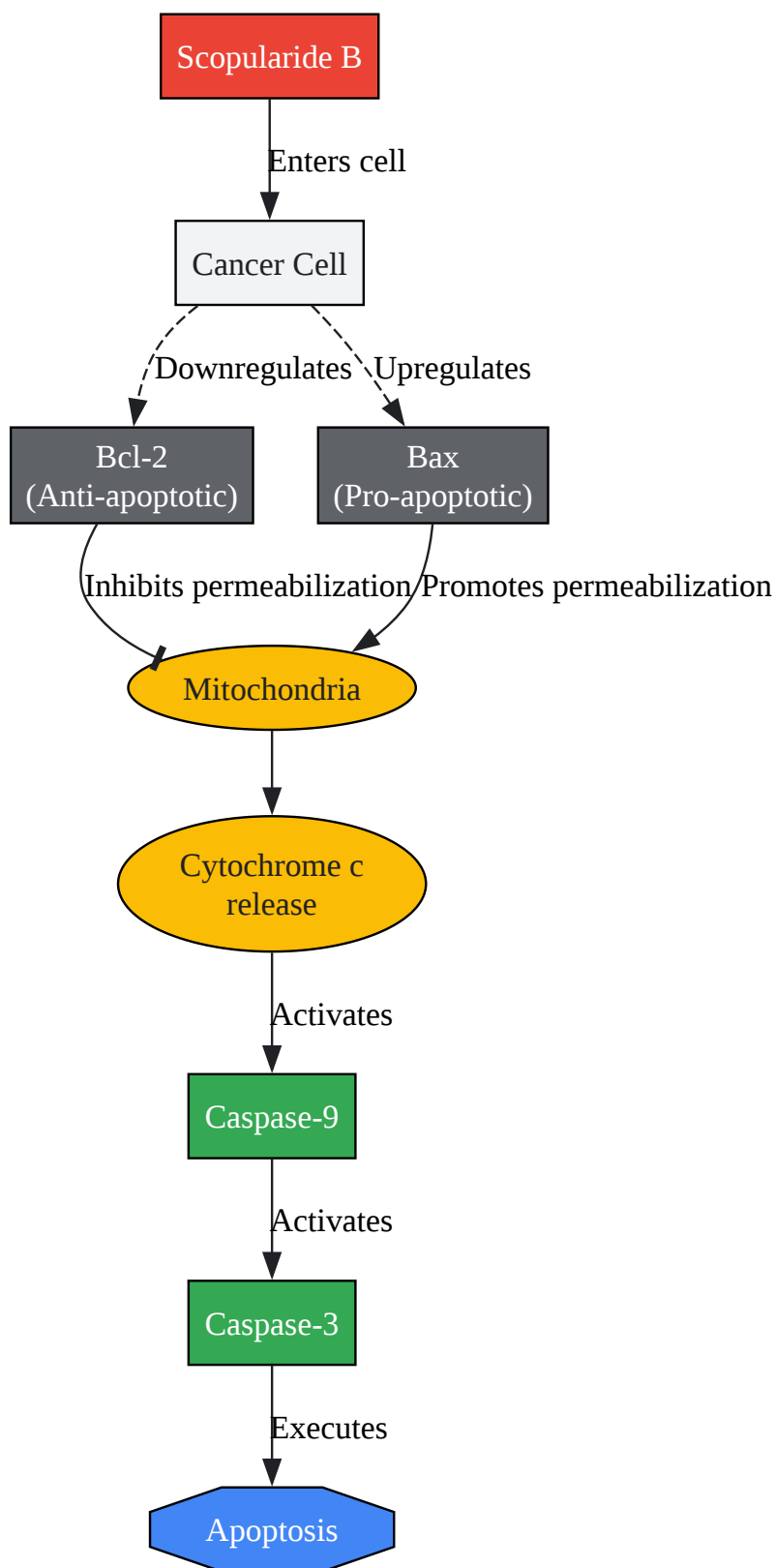


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Caption: Workflow for the characterization of **Scopularide B**.

Proposed Anticancer Signaling Pathway

Many anticancer cyclodepsipeptides exert their effects by inducing apoptosis (programmed cell death) in cancer cells. While the specific molecular targets of **Scopularide B** are still under investigation, a plausible mechanism involves the activation of apoptotic signaling pathways.



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Caption: A potential apoptotic pathway induced by **Scopularide B**.

Conclusion

The combination of advanced NMR spectroscopy and high-resolution mass spectrometry provides a powerful toolkit for the unambiguous structural characterization of complex natural products like **Scopularide B**. The detailed data and protocols presented in this application note serve as a valuable resource for researchers working on the discovery and development of new therapeutic agents from natural sources. Further investigation into the specific molecular targets and signaling pathways affected by **Scopularide B** will be crucial for its development as a potential anticancer drug.

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